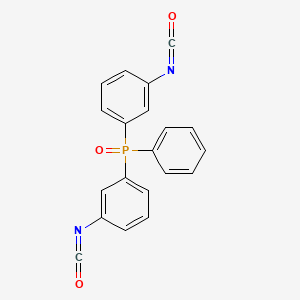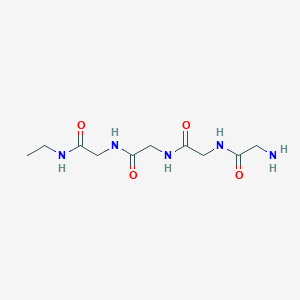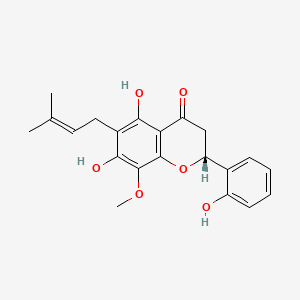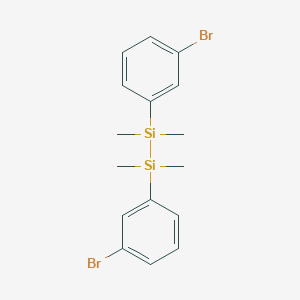
Bis(3-isocyanatophenyl)phenylphosphine oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(3-isocyanatophenyl)phenylphosphine oxide is a chemical compound that has garnered attention due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of isocyanate groups attached to a phenylphosphine oxide core, making it a versatile building block in organic synthesis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-isocyanatophenyl)phenylphosphine oxide typically involves the reaction of phenylphosphine oxide with 3-isocyanatophenyl derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and toluene, and the reaction is often catalyzed by tertiary amines or metal catalysts to enhance the yield and selectivity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and high throughput. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production processes .
Análisis De Reacciones Químicas
Types of Reactions
Bis(3-isocyanatophenyl)phenylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The isocyanate groups can be oxidized to form urea derivatives.
Reduction: Reduction reactions can convert the isocyanate groups to amines.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products
Aplicaciones Científicas De Investigación
Bis(3-isocyanatophenyl)phenylphosphine oxide has been extensively studied for its applications in various scientific fields:
Mecanismo De Acción
The mechanism by which Bis(3-isocyanatophenyl)phenylphosphine oxide exerts its effects is primarily through its reactive isocyanate groups. These groups can form covalent bonds with nucleophiles, leading to the formation of stable products. The phenylphosphine oxide core also plays a crucial role in stabilizing the compound and enhancing its reactivity. Molecular targets and pathways involved include interactions with proteins and enzymes, leading to potential biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Bis(2,4,6-trimethylbenzoyl)phenylphosphine oxide: Known for its use as a photoinitiator in polymerization reactions.
Bis(4-aminophenoxy)phenylphosphine oxide: Used in the synthesis of polyimides with enhanced thermal stability.
Uniqueness
Bis(3-isocyanatophenyl)phenylphosphine oxide is unique due to its dual functionality, combining the reactivity of isocyanate groups with the stability of the phenylphosphine oxide core. This makes it a versatile compound with applications in various fields, from material science to medicine .
Propiedades
Número CAS |
192704-17-9 |
|---|---|
Fórmula molecular |
C20H13N2O3P |
Peso molecular |
360.3 g/mol |
Nombre IUPAC |
1-isocyanato-3-[(3-isocyanatophenyl)-phenylphosphoryl]benzene |
InChI |
InChI=1S/C20H13N2O3P/c23-14-21-16-6-4-10-19(12-16)26(25,18-8-2-1-3-9-18)20-11-5-7-17(13-20)22-15-24/h1-13H |
Clave InChI |
QNVSDHQPSSIGMV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(=O)(C2=CC=CC(=C2)N=C=O)C3=CC=CC(=C3)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl [(6-glycylpyridin-3-yl)oxy]acetate](/img/structure/B12565130.png)


![2-Thiazolidinone, 5-[(2-chlorophenyl)methylene]-4-thioxo-](/img/structure/B12565148.png)
![4-[(4-Fluorophenoxy)(4-fluorophenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B12565153.png)







![Ethyl [3-(4-chlorobutanoyl)phenyl]acetate](/img/structure/B12565206.png)
![1H-Imidazo[4,5-g]quinazoline, 1-methyl-8-(methylthio)-](/img/structure/B12565225.png)
